1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile
Description
Substituent Distribution and Conformational Flexibility
The piperidine ring adopts a chair conformation, with substituents typically occupying axial or equatorial positions. In this compound, the 4-position substituents (pyrrolidinyl and carbonitrile) are likely in equatorial positions to minimize steric strain. The pyrrolidine ring in the substituent may exhibit pseudorotation, allowing conformational flexibility that influences molecular recognition. The carbonitrile group’s linear geometry and electron-withdrawing nature enhance electrophilicity, while the benzyl group provides hydrophobic interactions.
Key Structural Features
| Feature | Description |
|---|---|
| Core scaffold | Piperidine ring (six-membered, saturated) |
| 1-Position substituent | Benzyl group (C₆H₅CH₂) |
| 4-Position substituents | Pyrrolidin-1-yl (five-membered, saturated) and carbonitrile (-C≡N) |
| Electron distribution | Electron-donating pyrrolidine vs. electron-withdrawing carbonitrile |
The pyrrolidinyl group’s nitrogen atom is part of the ring structure, precluding basicity, while the carbonitrile remains unreactive under standard conditions.
Properties
IUPAC Name |
1-benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3/c18-15-17(20-10-4-5-11-20)8-12-19(13-9-17)14-16-6-2-1-3-7-16/h1-3,6-7H,4-5,8-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTCSUCLFRIBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(CCN(CC2)CC3=CC=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Partial Reduction of 1-Benzyl-4-piperidine Carboxylic Acid Esters
- Starting from 1-benzyl-4-piperidine carboxylic acid esters, partial reduction yields 1-benzyl-4-piperidine aldehydes.
- This can be achieved by catalytic reduction or by using reducing agents under controlled conditions.
- For example, 1-benzyl-4-piperidine ethyl formate is synthesized by reacting 4-piperidine ethyl formate hydrochloride with benzyl chloride in the presence of sodium bicarbonate and dehydrated alcohol under reflux, yielding 93.8% product purity.
- Subsequent reduction with red aluminum-morpholine complex at 0 °C in solvents like hexamethylene or methyl tertiary butyl ether (MTBE) affords 1-benzyl-4-piperidinealdehyde with yields around 91.7–94.3% and high purity (HPLC > 98.5%).
Swern Oxidation Alternative
- The aldehyde can also be obtained by Swern oxidation of 1-benzyl-4-piperidine carbinols.
- However, Swern oxidation requires ultralow temperatures and produces malodorous dimethyl sulfide, making it less favorable for industrial scale.
- Alternative oxidation systems using 2,2,6,6-tetramethyl-1-piperidones with sodium metaperiodate and sodium bromide have been developed to replace Swern oxidation, improving environmental and operational aspects.
Introduction of the Pyrrolidin-1-yl Group and Carbonitrile Functionality
The key step to obtain 1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile involves nucleophilic substitution and cyanation reactions:
- The 4-position of the piperidine ring, bearing a suitable leaving group (e.g., halide or activated intermediate), undergoes nucleophilic substitution with pyrrolidine to introduce the pyrrolidin-1-yl substituent.
- Cyanide sources (e.g., sodium cyanide or other cyanide donors) are used to introduce the carbonitrile group at the 4-position, often via displacement or addition reactions.
- Reaction conditions typically involve polar aprotic solvents such as dichloromethane or toluene, with reflux or controlled heating to facilitate substitution.
- The reaction is often carried out under inert atmosphere (nitrogen) to prevent oxidation or side reactions.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|---|---|
| Benzylation of 4-piperidine ethyl formate hydrochloride | Benzyl chloride, NaHCO3, dehydrated alcohol, reflux 3 h | Dehydrated alcohol | Reflux (~78 °C) | 93.8 | 98.74% | Formation of 1-benzyl-4-piperidine ethyl formate |
| Partial reduction to aldehyde | Red aluminum-morpholine complex, hexamethylene or MTBE | Hexamethylene or MTBE | 0 °C | 91.7–94.3 | >98.5% | Controlled addition, inert atmosphere |
| Nucleophilic substitution with pyrrolidine | Pyrrolidine, cyanide source, reflux or heating | Dichloromethane, toluene | Reflux or 90 °C | Variable | Not specified | Introduction of pyrrolidinyl and cyano groups |
Analytical Characterization
- The intermediates and final product are characterized by ^1H NMR, showing characteristic aromatic protons (7.2–7.3 ppm), methylene protons adjacent to nitrogen (3.4–3.7 ppm), and aliphatic multiplets (1.7–2.8 ppm).
- ESI-MS confirms molecular ion peaks consistent with expected molecular weights (e.g., 1-benzyl-4-piperidinealdehyde at m/z 204.14, and the final compound at m/z 269.4).
- HPLC purity is typically above 98%, indicating high-quality synthesis suitable for further applications.
Research Findings and Industrial Considerations
- The partial reduction method using red aluminum complexes is preferred industrially due to milder conditions and higher yields compared to Swern oxidation.
- The use of environmentally friendlier oxidation systems is under development to replace traditional methods.
- The nucleophilic substitution step requires careful control of temperature and solvent to maximize yield and minimize side reactions.
- The final compound serves as a valuable intermediate in pharmaceutical and chemical research, necessitating high purity and reproducibility in synthesis.
Chemical Reactions Analysis
1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or alcohols.
Scientific Research Applications
1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the study of protein interactions and functions.
Medicine: Research involving this compound includes its potential use in drug development and understanding disease mechanisms.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Electronic and Steric Effects
- Target Compound : The pyrrolidin-1-yl group (cyclic secondary amine) balances steric bulk and electron-donating effects, while the carbonitrile group acts as a strong electron-withdrawing moiety. This combination may enhance metabolic stability and receptor binding in drug design .
- Butylamino Analog (CAS 963-08-6): The primary butylamino group increases reactivity but may elevate toxicity, as evidenced by its precaution-laden safety data sheet (SDS) .
Solubility and Reactivity
- The pyrido-benzimidazole analog (C₂₉H₃₂N₆) exhibits reduced solubility due to its fused aromatic system, limiting its utility in aqueous formulations .
- Benzyl 4-Hydroxy-1-piperidinecarboxylate (CAS 95798-23-5) demonstrates higher water solubility owing to its hydroxyl and carboxylate ester groups, making it suitable for polar reaction environments .
Biological Activity
Overview
1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile (also known as 1-Bz-4-Pyrrolidinylpiperidine) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical interactions, mechanisms of action, and applications in scientific research and medicine.
1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile has a unique structure that allows it to interact with various biological targets. Its chemical formula is CHN, and it features a piperidine ring substituted with a pyrrolidine moiety and a benzyl group, which enhances its lipophilicity and bioavailability.
The biological activity of 1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It modulates cellular processes by:
- Inhibiting Enzyme Activity : The compound has been shown to bind to enzymes involved in key metabolic pathways, leading to altered enzyme activity and subsequent changes in cellular metabolism.
- Receptor Modulation : It acts as a ligand for various receptors, influencing signal transduction pathways. For instance, it has been implicated in modulating the activity of muscarinic receptors, which are crucial for cognitive functions .
Cellular Effects
Research indicates that 1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile affects cell function by modulating signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) pathway. This modulation can lead to changes in gene expression and cellular metabolism, impacting cell survival and proliferation.
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : At lower concentrations, it may promote beneficial effects on cellular signaling.
- High Doses : Conversely, higher doses can induce toxicity, disrupting normal cellular functions and leading to adverse effects.
Metabolic Pathways
This compound participates in several metabolic pathways:
- It influences metabolic flux by modulating the activity of key enzymes.
- The transport and distribution within cells are facilitated by specific transporters and binding proteins, which are critical for its bioactivity.
Neuropharmacological Applications
In studies focusing on neurological disorders, 1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile has been explored for its potential therapeutic effects. For example:
- Alzheimer's Disease : Compounds similar to this have been investigated for their ability to inhibit acetylcholinesterase, thus enhancing cholinergic neurotransmission .
Cancer Research
The compound's potential as an anticancer agent is being explored due to its ability to modulate cell signaling pathways involved in tumorigenesis. Its interactions with specific kinases may provide insights into developing targeted therapies for various cancers .
Scientific Research Applications
The compound is utilized across multiple fields:
Q & A
Q. What are the recommended synthetic routes and purification methods for 1-Benzyl-4-pyrrolidin-1-ylpiperidine-4-carbonitrile?
Synthesis of this compound likely involves multi-step functionalization of the piperidine core. A plausible route includes:
- Step 1 : Benzylation of piperidine using benzyl chloride or bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group at the 1-position .
- Step 2 : Introduction of the pyrrolidin-1-yl group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) at the 4-position.
- Step 3 : Cyanidation at the 4-position using reagents like trimethylsilyl cyanide (TMSCN) or KCN in the presence of a transition-metal catalyst.
Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is recommended. Monitor purity via HPLC or TLC .
Q. How should researchers characterize the compound’s structural and chemical identity?
Key analytical methods include:
- NMR Spectroscopy : and NMR to confirm substitution patterns and stereochemistry.
- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation and fragmentation analysis.
- IR Spectroscopy : Identify functional groups (e.g., nitrile stretch ~2200 cm⁻¹).
- Elemental Analysis : Verify purity (>95%) and stoichiometry .
Q. What safety precautions are critical during handling and storage?
- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid inhalation, skin contact, and ingestion.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from oxidizers and moisture .
- First Aid : For skin/eye exposure, rinse with water for 15+ minutes; seek medical attention .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of the nitrile group in this compound?
The nitrile group may participate in:
- Hydrolysis : Acidic/basic conditions convert it to carboxylic acid or amide derivatives.
- Cycloaddition Reactions : Click chemistry (e.g., with azides) to form tetrazole rings.
- Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) yields primary amines.
Design kinetic studies (e.g., monitoring by FTIR or LC-MS) to elucidate reaction pathways .
Q. How can researchers evaluate the compound’s stability under varying experimental conditions?
- Thermal Stability : TGA/DSC to assess decomposition temperatures.
- pH Stability : Incubate in buffers (pH 1–13) and analyze degradation via HPLC.
- Light Sensitivity : Expose to UV/visible light and monitor structural changes by NMR .
Note : Stability data gaps exist for related compounds; prioritize empirical testing .
Q. What strategies address contradictions in reported hazard data for piperidine derivatives?
- Toxicology Profiling : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
- Ecotoxicology : Use Daphnia magna or algae models to assess environmental impact .
- Literature Cross-Validation : Compare SDS entries (e.g., Combi-Blocks vs. TCI America) and prioritize peer-reviewed studies .
Q. How can computational methods predict biological interactions of this compound?
- Molecular Docking : Screen against protein targets (e.g., kinases, GPCRs) using AutoDock Vina.
- ADME Prediction : Tools like SwissADME to estimate permeability, solubility, and metabolic pathways.
- QSAR Modeling : Correlate structural features (e.g., nitrile polarity) with activity .
Q. What experimental designs optimize yield in multi-step syntheses?
- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent, catalyst loading) to identify optimal conditions.
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediates.
- Scale-Up Considerations : Assess solvent sustainability (e.g., switch from DMF to 2-MeTHF) and catalyst recyclability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
